Neomycin B (Framycetin) vs. Neomycin C: Stereoisomer-Specific Antimicrobial Potency Differential
Framycetin sulfate (neomycin B sulfate) demonstrates substantially greater antimicrobial activity than its stereoisomers present in commercial neomycin. Microbiological assays reveal that neomycin B is approximately 65% more active than neomycin C and approximately 90% more active than neomycin A . This stereoisomer-specific potency differential means that undefined neomycin mixtures (which contain variable proportions of neomycin C and A) exhibit lower and less predictable antibacterial activity per unit mass compared to purified framycetin sulfate .
| Evidence Dimension | Relative antimicrobial activity (potency per unit mass) |
|---|---|
| Target Compound Data | Neomycin B (framycetin) = baseline reference (100% relative activity) |
| Comparator Or Baseline | Neomycin C = ~65% less active than neomycin B; Neomycin A = ~90% less active than neomycin B |
| Quantified Difference | Neomycin B is ~65% more active than neomycin C; ~90% more active than neomycin A |
| Conditions | Microbiological assay (gas-liquid chromatographic and standard antimicrobial susceptibility testing methods) |
Why This Matters
Procurement of purified framycetin sulfate rather than undefined neomycin mixtures ensures consistent, predictable antimicrobial potency and avoids batch-to-batch variability in therapeutic efficacy.
